molecular formula C13H14O4 B7871894 (2,5-Dimethoxyphenyl)(furan-3-yl)methanol

(2,5-Dimethoxyphenyl)(furan-3-yl)methanol

Cat. No.: B7871894
M. Wt: 234.25 g/mol
InChI Key: AVLRWPICKVUSNW-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(furan-3-yl)methanol ( 1281685-32-2) is a high-purity chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is supplied with a minimum purity of 97%, making it a reliable intermediate for advanced research and development applications . The compound features a furan-heterocyclic scaffold, a structure of significant interest in medicinal chemistry. Oxygen-containing heterocycles like furan are pivotal in chemical and life sciences due to their diverse physiological and pharmacological properties . The benzo[b]furan motif, a close structural analogue, is found in several FDA-approved drugs and is the subject of extensive research for its anticancer, antibacterial, and antifungal activities . Furthermore, recent scientific investigations highlight that furan and pyrazole-based derivatives are being actively explored as novel inhibitors for HIV-1 enzymes and viral entry mechanisms, indicating the potential of such heterocyclic scaffolds in antiretroviral drug discovery . As a biochemical reagent, this compound can serve as a critical building block or organic compound for life science research . Its structural characteristics make it a valuable candidate for use in molecular docking simulations, in vitro and in vivo studies, and the synthesis of more complex pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRWPICKVUSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethoxyphenyl Furan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of (2,5-Dimethoxyphenyl)(furan-3-yl)methanol exhibits distinct signals corresponding to the aromatic protons of the dimethoxyphenyl and furan (B31954) rings, the methoxy (B1213986) groups, the methine proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents.

The aromatic protons on the 2,5-dimethoxyphenyl ring typically appear in the range of δ 6.7–8.1 ppm. nih.gov The furan ring protons also resonate in the aromatic region. The two methoxy groups (OCH₃) give rise to sharp singlet signals, usually found in the aliphatic region around δ 3.8 ppm. nih.gov The methine proton (CH-OH) signal is a key diagnostic peak, and its coupling with the adjacent hydroxyl proton can provide conformational information. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad or sharp singlet depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the dimethoxyphenyl and furan rings resonate in the downfield region. The carbon atoms attached to the electron-donating methoxy groups are shielded and appear at higher fields compared to the other aromatic carbons. The methine carbon (CH-OH) signal is typically observed in the range of δ 60-80 ppm. The two methoxy carbons will have characteristic signals around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental data.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methine CH~5.8~70
Hydroxyl OHVariable-
Methoxy OCH₃~3.8 (s, 6H)~56
Phenyl C1-H~6.9 (d)~113
Phenyl C3-H~6.8 (dd)~114
Phenyl C4-H~7.1 (d)~118
Phenyl C6-H~7.0 (d)~112
Phenyl C2-O-~154
Phenyl C5-O-~151
Furan C2-H~7.4 (s)~143
Furan C4-H~6.4 (s)~109
Furan C5-H~7.4 (s)~140
Furan C3-C-~125

s = singlet, d = doublet, dd = doublet of doublets

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring and potentially between the methine and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached protons. For instance, the methine proton signal would correlate with the methine carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the molecule by showing through-space interactions between protons on the phenyl ring and the furan ring, or between the methine proton and the aromatic protons.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks are typically observed above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic phenyl and furan rings.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methoxy groups are expected to appear in the region of 2950-2850 cm⁻¹. researchgate.net

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages (methoxy groups) and the alcohol are expected in the 1250-1000 cm⁻¹ region. researchgate.net Specifically, the aryl-alkyl ether stretch is typically strong.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) and furan rings appear in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
HydroxylO-H Stretch3600-3200 (broad)
Aromatic C-HC-H Stretch>3000
Methoxy C-HC-H Stretch2950-2850
Aromatic C=CC=C Stretch1600-1450
Ether/Alcohol C-OC-O Stretch1250-1000 (strong)
Aromatic C-HOut-of-Plane Bend900-650

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C=C stretching modes of the furan and benzene rings would be prominent. researchgate.netchemicalpapers.com The symmetric breathing modes of the rings, which are often weak or absent in the IR spectrum, can be observed in the Raman spectrum. The C-H stretching vibrations would also be present. The O-H stretch is typically a weak band in Raman spectra. Theoretical calculations are often used to aid in the assignment of Raman bands. globalresearchonline.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores, which are the parts of a molecule that absorb light.

Table 3: Expected UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
2,5-Dimethoxyphenylπ → π~290
Furanπ → π~210 (modified by substitution)
Conjugated Systemπ → π*Shifted to longer wavelengths

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

For This compound (Molecular Formula: C13H14O4), the expected accurate mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+) would be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments, a feature of modern HRMS, would involve the fragmentation of the parent ion. The resulting fragment ions would provide crucial information about the compound's structure. Key fragmentation pathways for This compound would likely involve the cleavage of the bond between the methanolic carbon and the furan or dimethoxyphenyl rings, as well as the loss of methoxy groups or water.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Observed m/z Mass Error (ppm) Proposed Fragment Structure
[M+H]+ 235.0965 Data not available Data not available C13H15O4+
[M-H2O]+ 217.0859 Data not available Data not available C13H13O3+
[C9H11O2]+ 151.0754 Data not available Data not available 2,5-dimethoxyphenylmethyl cation

This table is illustrative and does not represent published experimental data.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

For This compound , a successful X-ray crystallographic analysis would provide definitive proof of its structure. It would confirm the connectivity of the 2,5-dimethoxyphenyl ring, the furan-3-yl moiety, and the central methanol (B129727) group. Furthermore, it would reveal the conformation of the molecule in the solid state, including the torsion angles between the aromatic rings and the orientation of the hydroxyl group.

The analysis would also shed light on the intermolecular forces that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated) (g/cm³) Data not available

This table is illustrative and does not represent published experimental data.

Theoretical and Computational Chemistry Studies of 2,5 Dimethoxyphenyl Furan 3 Yl Methanol

High-Level Quantum Chemical Calculations

High-level quantum chemical calculations are indispensable tools for elucidating the structural, electronic, and reactive properties of molecules from first principles. For a molecule like (2,5-Dimethoxyphenyl)(furan-3-yl)methanol, these methods would provide a detailed understanding of its behavior at the atomic level, complementing and guiding experimental research.

The first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization using methods like Density Functional Theory (DFT) or ab initio calculations.

DFT, particularly with hybrid functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy. nih.govepstem.net It would be paired with a suitable basis set, like 6-311++G(d,p), to accurately describe the electron distribution around the atoms. nih.gov The process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. This optimized geometry corresponds to a stable structure of the molecule. Key structural parameters such as bond lengths and angles would be determined and could be compared with experimental data if available. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual calculations for the compound.)

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Length C(aryl)-C(methanol) 1.52 Å
Bond Length C(methanol)-O(hydroxyl) 1.43 Å
Bond Length C(furan)-C(methanol) 1.51 Å
Bond Angle O-C(methanol)-C(furan) 110.5°
Bond Angle O-C(methanol)-C(aryl) 109.8°

This interactive table demonstrates typical parameters obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. epstem.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.govnih.gov These energies would be calculated for the optimized geometry of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not based on actual calculations for the compound.)

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -0.95

| HOMO-LUMO Gap (ΔE) | 4.90 |

This interactive table presents a typical output from an FMO analysis.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack, while green areas are neutral. epstem.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the furan (B31954) ring's oxygen, indicating these are the primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis examines charge transfer and stabilizing interactions within a molecule. tsijournals.commalayajournal.org It investigates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant stabilization. In this compound, key interactions would likely include delocalization from the oxygen lone pairs of the methoxy and furan groups into adjacent anti-bonding orbitals.

Table 3: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions (Note: This data is illustrative and not based on actual calculations for the compound.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) O(methoxy) σ*(C(aryl)-C(aryl)) 5.2
LP(1) O(hydroxyl) σ*(C(methanol)-H) 2.8
LP(1) O(furan) π*(C(furan)-C(furan)) 21.5

This interactive table shows examples of stabilization energies calculated via NBO analysis.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. tsijournals.com By calculating these frequencies for the optimized structure of this compound, one could generate a theoretical spectrum. This theoretical spectrum can be compared to an experimental one to confirm the structure and aid in the assignment of specific vibrational modes (e.g., O-H stretch, C-O stretch, aromatic C-H bend) to the observed experimental peaks.

Conformational Landscape Exploration and Energy Minima Identification

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. A conformational landscape exploration, often done by systematically rotating key dihedral angles (e.g., the angles defining the orientation of the furan and dimethoxyphenyl rings relative to the central methanol (B129727) carbon), would be performed. The energy of each conformation is calculated to map out the potential energy surface. The conformations that reside at energy minima on this surface represent the stable conformers of the molecule. This analysis is vital for understanding the molecule's flexibility and the most likely shapes it will adopt.

Modeling of Reaction Pathways and Transition States

The study of reaction pathways and transition states for this compound is crucial for understanding its synthesis, reactivity, and potential degradation mechanisms. Computational chemistry allows for the exploration of these processes in silico, providing valuable data on reaction feasibility and kinetics.

One of the primary reactions of interest for a benzylic alcohol derivative like this compound is its synthesis via the reduction of a corresponding ketone or its reactions involving the hydroxyl group, such as substitution or elimination. The mechanism of such reactions can be meticulously mapped out using computational models. For instance, the nucleophilic addition of a hydride to the precursor ketone, (2,5-dimethoxyphenyl)(furan-3-yl)methanone, can be modeled to understand the stereoselectivity of the reduction.

Transition state theory is central to modeling these reaction pathways. By locating the transition state structure for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. stackexchange.com For reactions involving this compound, such as its acid-catalyzed dehydration, computational models can identify the transition state for the formation of the carbocation intermediate and the subsequent loss of a proton to form an alkene.

Density Functional Theory (DFT) is a commonly employed method for these studies, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or larger) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are also incorporated to simulate the reaction environment in a solvent, which can significantly influence reaction energetics. mdpi.com

A hypothetical reaction pathway that could be modeled is the acid-catalyzed substitution of the hydroxyl group with a nucleophile (e.g., a halide). The computational study would involve the following steps:

Optimization of the ground state geometries of the reactants: this compound and the acid catalyst.

Protonation of the hydroxyl group to form a good leaving group (water).

Location of the transition state for the departure of the water molecule to form a resonance-stabilized carbocation.

Attack of the nucleophile on the carbocation to form the final product.

The calculated energies for each stationary point (reactants, intermediates, transition states, and products) would allow for the construction of a potential energy surface, providing a comprehensive view of the reaction mechanism.

Table 1: Hypothetical Calculated Energies for an SN1 Reaction Pathway of this compound

StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Protonated Alcohol-5.2
3Transition State 1 (Loss of H₂O)+15.8
4Carbocation Intermediate+8.1
5Transition State 2 (Nucleophilic Attack)+10.3
6Product-8.7

Note: These values are hypothetical and serve to illustrate the type of data generated from computational modeling of reaction pathways.

Simulation of Spectroscopic Data for Experimental Validation

The simulation of spectroscopic data is a powerful application of computational chemistry that aids in the structural elucidation of molecules and the validation of experimental results. For this compound, theoretical calculations of NMR, IR, and UV-Vis spectra can provide a detailed picture of its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

These calculated shifts are sensitive to the conformation of the molecule, including the rotational barriers of the phenyl and furan rings. researchgate.net By comparing the calculated spectra of different possible conformers with experimental data, the most likely conformation in solution can be determined. nih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (methine)70.269.8
C (furan, C2)143.5143.1
C (furan, C3)125.8125.5
C (furan, C4)110.1109.7
C (furan, C5)140.9140.5
C (phenyl, C1')129.5129.2
C (phenyl, C2')152.1151.8
C (phenyl, C3')113.8113.5
C (phenyl, C4')117.5117.2
C (phenyl, C5')154.0153.7
C (phenyl, C6')112.9112.6
OCH₃ (at C2')56.155.8
OCH₃ (at C5')56.556.2

Note: These values are hypothetical. The accuracy of the calculated shifts depends on the level of theory and the solvent model used.

Vibrational (IR and Raman) Spectroscopy: Theoretical vibrational spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. DFT calculations can predict the positions and relative intensities of the absorption bands in the IR and Raman spectra. globalresearchonline.net

For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methoxy groups, C-O stretches, and the various ring breathing and deformation modes of the furan and phenyl rings. Comparing the calculated spectrum with the experimental one can help in assigning the observed bands to specific molecular vibrations. It is common practice to scale the calculated frequencies with an empirical scaling factor to better match the experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the furan and dimethoxyphenyl rings. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. These theoretical predictions are invaluable for interpreting experimental electronic spectra and understanding the electronic structure of the molecule.

In Depth Mechanistic Investigations of Reactions Involving 2,5 Dimethoxyphenyl Furan 3 Yl Methanol

Reaction Mechanisms Governing the Formation of the (2,5-Dimethoxyphenyl)(furan-3-yl)methanol Scaffold

The synthesis of the this compound scaffold typically involves the formation of a carbon-carbon bond between the furan-3-yl and the 2,5-dimethoxyphenyl moieties, followed by or concurrent with the establishment of the methanol (B129727) functionality. A primary route for this synthesis is the nucleophilic addition of an organometallic reagent derived from either the furan (B31954) or the dimethoxybenzene component to a suitable carbonyl compound.

One plausible and widely utilized method is the Grignard reaction. In this approach, 3-bromofuran (B129083) can be converted to the corresponding Grignard reagent, 3-furylmagnesium bromide, by reaction with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Mechanism: Grignard Reaction

Formation of the Grignard Reagent:

3-Bromofuran + Mg -> 3-Furylmagnesium bromide

Nucleophilic Attack:

The nucleophilic carbon of the 3-furylmagnesium bromide attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde, forming a magnesium alkoxide intermediate.

Protonation:

Addition of a proton source (e.g., dilute acid) in the workup step protonates the alkoxide, yielding the final alcohol product.

Alternatively, an organolithium reagent, such as 3-furyllithium (formed by halogen-metal exchange from 3-bromofuran and an alkyllithium reagent like n-butyllithium), can be used in place of the Grignard reagent. The underlying mechanism of nucleophilic attack on the aldehyde remains the same.

Another potential synthetic route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with furan-3-carbonyl chloride, followed by reduction of the resulting ketone.

Mechanism: Friedel-Crafts Acylation and Reduction

Acylation:

Furan-3-carbonyl chloride reacts with 1,4-dimethoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The highly activated 1,4-dimethoxybenzene undergoes electrophilic aromatic substitution to form (2,5-dimethoxyphenyl)(furan-3-yl)methanone.

Reduction:

The ketone is then reduced to the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic transfer of a hydride ion to the carbonyl carbon, followed by protonation of the alkoxide.

Mechanistic Studies of Chemical Transformations of this compound

The oxidation of this compound can lead to different products depending on the oxidant used and the reaction conditions. The primary alcohol moiety is the most susceptible to oxidation.

Oxidation to the Ketone: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), will selectively oxidize the secondary alcohol to the corresponding ketone, (2,5-dimethoxyphenyl)(furan-3-yl)methanone. The mechanism with PCC involves the formation of a chromate (B82759) ester, followed by an E2 elimination of the alpha-proton to form the carbonyl group. MnO₂ is a surface-based oxidant, and the reaction proceeds via a radical mechanism on the solid support.

Oxidative Cleavage of the Furan Ring: More aggressive oxidizing agents or specific conditions can lead to the oxidative cleavage of the furan ring. For instance, ozonolysis (O₃) would cleave the double bonds of the furan ring, leading to the formation of various carbonyl and carboxylic acid derivatives. rsc.org The initial step is a [3+2] cycloaddition of ozone to the furan double bonds to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup (reductive or oxidative) determines the final products.

Aerobic Oxidation: Catalytic aerobic oxidation, using catalysts such as gold-palladium bimetallic nanoparticles, can also be employed. mdpi.com In analogous systems, the reaction proceeds through the formation of an alkoxide on the catalyst surface, followed by β-hydride elimination to form the ketone and a metal-hydride species. The catalyst is then regenerated by molecular oxygen. mdpi.com

Table 1: Predicted Products of this compound Oxidation

Oxidizing Agent Major Product
Pyridinium Chlorochromate (PCC) (2,5-Dimethoxyphenyl)(furan-3-yl)methanone
Manganese Dioxide (MnO₂) (2,5-Dimethoxyphenyl)(furan-3-yl)methanone
Ozone (O₃) followed by reductive workup Complex mixture of carbonyl compounds

The furan ring of this compound can be reduced under catalytic hydrogenation conditions. The reaction typically proceeds via the syn-addition of hydrogen across the double bonds of the furan ring.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring. The reaction occurs on the surface of the metal catalyst, where hydrogen is adsorbed and then transferred to the furan ring in a stepwise manner. This process typically leads to the formation of the cis-isomer of the substituted tetrahydrofuran due to the delivery of hydrogen from the catalyst surface to one face of the furan ring.

The reduction of the benzylic alcohol to a methylene (B1212753) group is a more challenging transformation but can be achieved under specific conditions, such as ionic hydrogenation (using a trialkylsilane and a strong acid like trifluoroacetic acid) or through a two-step process involving conversion of the alcohol to a leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride.

In the presence of strong acids, this compound can undergo a variety of rearrangements and cyclizations. The initial step is the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a secondary carbocation that is stabilized by both the furan and the dimethoxyphenyl rings.

Intramolecular Electrophilic Aromatic Substitution: The carbocation can be attacked by the electron-rich dimethoxyphenyl ring in an intramolecular Friedel-Crafts type reaction. This would lead to the formation of a cyclized product. The regioselectivity of this cyclization would be governed by the directing effects of the methoxy (B1213986) groups and steric hindrance.

Rearrangement to More Stable Carbocations: While the initial carbocation is relatively stable, rearrangements are possible, though likely less favored due to the existing stabilization.

Furan Ring Opening: Under harsh acidic conditions, the furan ring itself can be protonated, leading to ring-opening reactions and the formation of 1,4-dicarbonyl compounds. researchgate.net

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate or mesylate). A subsequent Sₙ1 or Sₙ2 reaction can then occur. Given the secondary benzylic nature of the alcohol, an Sₙ1 mechanism is highly probable, proceeding through the stabilized carbocation intermediate mentioned previously. The Mitsunobu reaction provides a method for nucleophilic substitution with inversion of stereochemistry, involving the reaction of the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) and an azodicarboxylate. google.com

Electrophilic Aromatic Substitution: Both the furan and the dimethoxyphenyl rings are electron-rich and can undergo electrophilic aromatic substitution. The furan ring is generally more reactive towards electrophiles than benzene (B151609). chemenu.com The directing effects of the substituents will determine the position of substitution. On the furan ring, electrophilic attack is most likely to occur at the C2 or C5 positions. On the dimethoxyphenyl ring, the ortho and para positions relative to the methoxy groups are activated, but steric hindrance from the furan-3-yl-methanol substituent will play a significant role.

Kinetic Studies of Key Reaction Steps

In the context of the formation of this compound via a Grignard reaction, the rate-determining step is typically the nucleophilic attack of the Grignard reagent on the aldehyde. The reaction rate would be expected to follow second-order kinetics, being first order in both the Grignard reagent and the aldehyde.

For the oxidation of the alcohol, kinetic studies on similar substrates often reveal that the rate-determining step is the cleavage of the C-H bond at the alcohol carbon. For example, in PCC oxidation, the rate-determining step is the E2 elimination of the proton from the chromate ester.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromofuran
3-Furylmagnesium bromide
2,5-Dimethoxybenzaldehyde
3-Furyllithium
n-Butyllithium
Furan-3-carbonyl chloride
1,4-Dimethoxybenzene
(2,5-Dimethoxyphenyl)(furan-3-yl)methanone
Sodium borohydride
Lithium aluminum hydride
Pyridinium chlorochromate (PCC)
Manganese dioxide (MnO₂)
Ozone (O₃)
Palladium on carbon (Pd/C)
Raney nickel
Trifluoroacetic acid

Applications of 2,5 Dimethoxyphenyl Furan 3 Yl Methanol in Advanced Organic Synthesis and Materials Science

Function as a Strategic Building Block in Complex Organic Molecule Synthesis

The intricate architecture of (2,5-Dimethoxyphenyl)(furan-3-yl)methanol makes it a valuable precursor in the construction of elaborate molecular frameworks. The presence of both electron-rich aromatic systems and a reactive hydroxyl group allows for a variety of synthetic manipulations.

Precursor for Diversified Heterocyclic Scaffolds

The furan (B31954) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. nih.gov The furan moiety within this compound can serve as a linchpin for the creation of more complex heterocyclic systems. Furan rings are known to participate in various cycloaddition reactions, such as the Diels-Alder reaction, which can be employed to construct polycyclic structures.

Furthermore, the furan ring can be chemically transformed into other heterocycles. For instance, treatment with specific reagents can lead to ring-opening and subsequent recyclization to form pyridazines, pyrazoles, or other valuable heterocyclic cores. chimicatechnoacta.ru The 2,5-dimethoxyphenyl group can influence the reactivity and selectivity of these transformations through steric and electronic effects, potentially guiding the formation of specific isomers.

Intermediate in the Synthesis of Functionally Enriched Compounds

Beyond its role in generating diverse scaffolds, this compound is a key intermediate for producing compounds with enhanced functionalities. The hydroxyl group is a prime site for modification, allowing for the introduction of various functional groups through esterification, etherification, or substitution reactions. These modifications can be crucial for tuning the biological activity or material properties of the final product.

The synthesis of various furan-containing compounds, such as 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, has been achieved through multicomponent reactions involving furan precursors. mdpi.com This highlights the utility of furan-based intermediates in creating structurally complex and functionally rich molecules. The dimethoxyphenyl group, with its electron-donating methoxy (B1213986) substituents, can also be a handle for further functionalization, such as electrophilic aromatic substitution, to introduce additional groups onto the phenyl ring.

Potential Utility in Polymer Chemistry and Material Science

The unique chemical characteristics of this compound also position it as a promising candidate for applications in the development of novel polymers and advanced materials.

Monomer in the Development of Novel Polymeric Materials

The bifunctional nature of this compound, possessing both a hydroxyl group and a furan ring, allows it to act as a monomer in polymerization reactions. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The furan moiety can be incorporated into the polymer backbone, imparting unique thermal and mechanical properties to the resulting material.

Bio-based polyureas with furan rings in the main chain have been synthesized, demonstrating the feasibility of incorporating furan structures into polymer backbones. mdpi.com Similarly, 2,5-diformylfuran, a derivative of furan, has been polymerized using N-heterocyclic carbene catalysts. kuleuven.be These examples suggest that this compound could be a valuable monomer for creating sustainable and functional polymers.

Cross-linking Agent in Advanced Composite Formulations

The furan ring in this compound can undergo reversible Diels-Alder reactions with dienophiles, such as maleimides. This dynamic covalent chemistry can be exploited to create self-healing materials and recyclable polymer networks. mdpi.com By incorporating this molecule into a polymer matrix, it can act as a cross-linking agent, forming thermally reversible covalent bonds that can be broken and reformed upon heating and cooling.

This property is highly desirable for creating advanced composite materials with improved durability and end-of-life recyclability. The ability to control the cross-linking density through the Diels-Alder/retro-Diels-Alder mechanism allows for the tuning of the material's mechanical properties, such as stiffness and elasticity. mdpi.com

Exploration as a Ligand or Scaffold for Catalyst Design

The presence of heteroatoms (oxygen) and aromatic rings in this compound makes it an interesting candidate for the design of novel ligands and scaffolds for catalysis. The oxygen atoms of the furan ring and methoxy groups, as well as the hydroxyl group, can act as coordination sites for metal ions.

By modifying the basic structure, it is possible to design ligands with specific steric and electronic properties to influence the activity and selectivity of a metal catalyst. For example, furan-containing compounds have been investigated for their catalytic applications. researchgate.net The modular nature of this compound allows for systematic variations in its structure to optimize its performance as a ligand or scaffold in a wide range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Other Emerging Non-Biological Academic and Industrial Applications

The chemical compound this compound is recognized primarily as a building block in organic synthesis. Its potential applications in non-biological fields, particularly in materials science and specialized industrial processes, are an area of emerging academic interest. Research into this specific molecule is not extensively documented in mainstream literature; however, its structural components—the dimethoxyphenyl group and the furan methanol (B129727) moiety—are found in various functional materials, suggesting potential avenues for its application.

In the realm of advanced organic synthesis, this compound serves as a precursor or intermediate. The furan ring is a versatile heterocyclic compound that can undergo a variety of chemical transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic structures. Furthermore, the hydroxyl group can be readily converted into other functional groups, enabling its use in multi-step synthetic pathways. The dimethoxyphenyl group can influence the electronic properties and solubility of resulting molecules.

While direct industrial applications of this compound are not widely reported, its derivatives could potentially be incorporated into organic electronic materials. Furan-containing oligomers and polymers have been investigated for their semiconducting properties, which are relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,5-dimethoxyphenyl substituent can be used to tune the HOMO/LUMO energy levels and the solid-state packing of such materials, which are critical parameters for device performance.

Further academic exploration may focus on the development of novel catalysts or ligands derived from this compound. The furan and phenyl rings, in conjunction with the methanol group, offer multiple sites for coordination with metal centers. Such organometallic complexes could find use in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

The table below summarizes the key structural features of this compound and their potential relevance in non-biological applications.

Structural FeaturePotential Relevance in Non-Biological Applications
Furan Ring - Participation in cycloaddition reactions for complex molecule synthesis.- Core component in conjugated systems for organic electronics.
Methanol Group (-CH₂OH) - Site for further functionalization and elaboration in multi-step synthesis.- Can be used to attach the molecule to surfaces or polymer backbones.
2,5-Dimethoxyphenyl Group - Influences solubility and electronic properties (electron-donating).- Can be used to tune the optoelectronic properties of derivative materials.

It is important to note that the exploration of this compound in these advanced applications is still in a nascent stage. Future research will be crucial in determining its practical utility in materials science and industrial organic synthesis.

Future Research Trajectories and Unresolved Challenges in 2,5 Dimethoxyphenyl Furan 3 Yl Methanol Chemistry

Innovation in Atom-Economical and Stereoselective Synthetic Methodologies

A significant challenge in contemporary organic synthesis is the development of methods that are both efficient and minimize waste, a concept encapsulated in the principle of atom economy. Future research into the synthesis of (2,5-Dimethoxyphenyl)(furan-3-yl)methanol should prioritize the development of atom-economical and stereoselective routes.

Current synthetic approaches to similar diaryl- or aryl-heteroarylmethanols often rely on multi-step sequences that may not be optimally efficient. A forward-looking approach would involve the catalytic asymmetric addition of a 2,5-dimethoxyphenyl nucleophile to furan-3-carboxaldehyde. The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, would be crucial for achieving high enantioselectivity in this transformation. Such a method would not only establish the stereocenter in a single step but also maximize atom economy by directly combining the two key fragments.

Furthermore, exploring domino or tandem reactions, where multiple bond-forming events occur in a single operation, could provide highly efficient pathways to this and related molecules. rsc.org For instance, a catalytic cascade that functionalizes the furan (B31954) ring and constructs the carbinol center in one pot would represent a significant synthetic advancement.

Systematic Exploration of Undiscovered Reactivity Modes

The furan nucleus is known for its diverse reactivity, participating in electrophilic substitutions, cycloadditions, and ring-opening reactions. numberanalytics.com The interplay between the furan ring and the electron-donating 2,5-dimethoxyphenyl group in this compound presents an opportunity to uncover novel reactivity.

Future investigations should systematically probe the reactivity of this molecule under various conditions. For example, its participation in Diels-Alder reactions, a classic transformation for furans, could lead to the synthesis of complex polycyclic structures. numberanalytics.com The electronic nature of the dimethoxyphenyl substituent could influence the regioselectivity and stereoselectivity of such cycloadditions.

Moreover, the carbinol moiety itself can be a site of further transformations. Oxidation to the corresponding ketone would provide a different reactive handle, while substitution or elimination reactions could lead to a variety of functionalized derivatives. The stability of the furan ring under these transformations, particularly its susceptibility to ring-opening, would be a key area of investigation. researchgate.netnih.gov Understanding the factors that govern these competing reaction pathways is essential for harnessing the full synthetic potential of this molecule.

Integration of Machine Learning and AI in Reaction Design and Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These powerful computational tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes.

For this compound, ML models could be trained on existing data for furan chemistry to predict its reactivity in unexplored transformations. nih.gov For instance, AI algorithms could help identify the most promising catalysts and conditions for the stereoselective synthesis mentioned in section 7.1. By analyzing vast datasets of chemical reactions, these models can identify subtle patterns that may not be apparent to a human chemist, thereby guiding experimental design and reducing the number of trial-and-error experiments.

Furthermore, AI can be employed to predict the physicochemical and material properties of polymers and other materials derived from this compound. This predictive capability would allow researchers to virtually screen for promising applications before committing to extensive laboratory synthesis and testing, thus streamlining the discovery of new functional materials.

Expansion into Novel Non-Biological Material Science Applications

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. researchgate.netacs.org The unique structure of this compound makes it an attractive candidate as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties.

Future research should focus on the polymerization of this compound or its derivatives. The presence of the aromatic rings suggests that the resulting polymers could possess interesting optical and electronic properties, potentially finding applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The furan ring can be a versatile component in conjugated polymers, and the dimethoxyphenyl group can be used to tune the electronic properties and solubility of the resulting materials. rsc.org

Additionally, the chiral nature of the molecule, if synthesized in an enantiopure form, could be exploited to create chiral polymers with applications in chiral separations or as circularly polarized luminescent materials. The rigidity of the aromatic units combined with the stereogenic center could lead to materials with unique self-assembly properties and morphologies.

Development of Scalable and Environmentally Benign Production Processes

For any new chemical to have a significant impact, its production must be scalable and environmentally sustainable. Future research on this compound must therefore address the development of green and efficient manufacturing processes.

A key aspect of this will be the use of renewable feedstocks. The furan moiety can be derived from biomass, offering a sustainable alternative to petroleum-based starting materials. mdpi.com Investigating bio-based routes to furan-3-carboxaldehyde, a likely precursor, would be a crucial first step.

The principles of green chemistry should guide the entire synthetic process. This includes the use of non-toxic and biodegradable solvents, the development of recyclable catalysts, and the minimization of energy consumption. researchgate.net Flow chemistry, where reactions are carried out in continuous-flow reactors, could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. The development of such a process for the synthesis of this compound would be a significant step towards its potential industrial application.

Q & A

Q. What are the most effective synthetic routes for preparing (2,5-Dimethoxyphenyl)(furan-3-yl)methanol?

The compound can be synthesized via the Mitsunobu reaction, a widely used method for forming C–O bonds. For example, a protocol involving triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C has been employed for similar benzyl alcohol derivatives. This method ensures stereochemical control and high yields for secondary alcohols. Post-synthesis purification typically involves column chromatography and recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • FT-IR Spectroscopy : To confirm hydroxyl (-OH) and ether (C-O-C) functional groups.
  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve the methoxy (OCH₃), furan, and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally related methoxy-substituted alcohols .

Q. What are the stability considerations for storing this compound?

The compound should be stored under inert gas (e.g., argon) at –20°C to prevent oxidation of the alcohol group. Stability tests in solvents like methanol or DMSO should be conducted via periodic HPLC analysis to detect degradation products. Avoid exposure to light, as methoxy and furan groups may undergo photochemical reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in complex transformations?

Mechanistic studies for furan-containing alcohols often employ isotopic labeling (e.g., deuterated solvents) and kinetic isotope effect (KIE) experiments. For example, cascade [3,3]-sigmatropic rearrangements (as seen in benzofuran derivatives) can be probed using DFT calculations to map transition states and intermediates . Trapping experiments with radical scavengers (e.g., TEMPO) may clarify radical-mediated pathways.

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar/aprotic solvents.
  • Docking Studies : If exploring bioactivity, use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450) .

Q. How can researchers assess the pharmacological potential of this compound?

While direct evidence is limited, analogous dimethoxyphenyl derivatives have shown anti-inflammatory and antimicrobial activity. Standard assays include:

  • In Vitro Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria.
  • Enzyme Inhibition : COX-2 or lipoxygenase inhibition assays to evaluate anti-inflammatory potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.